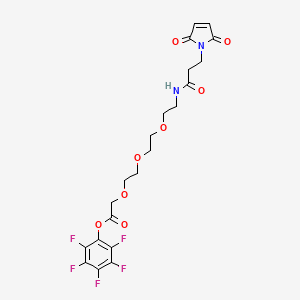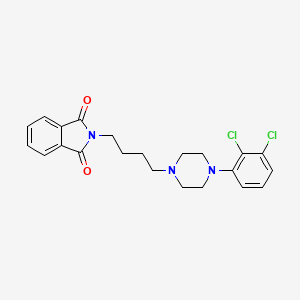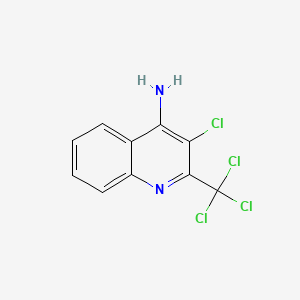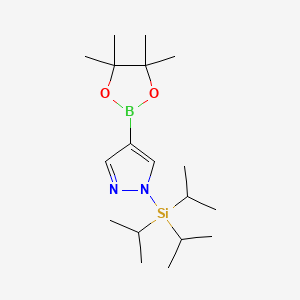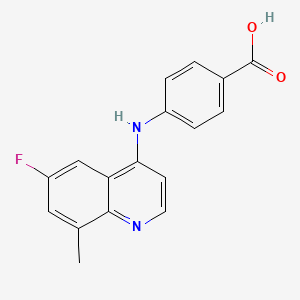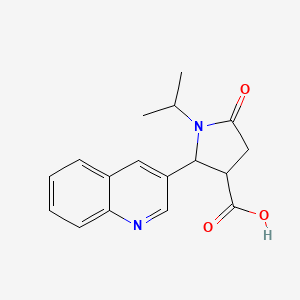
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrrolidine ring fused with a quinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of quinoline derivatives with pyrrolidine intermediates, followed by oxidation and functional group modifications, can yield the target compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction can reduce ketones or other oxidized groups. Typical reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds that can interact with specific biological targets.
Medicine: This compound is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, while the pyrrolidine ring can interact with protein active sites. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Isopropyl-5-oxo-2-(quinolin-3-YL)pyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring but differ in their substituents and biological activities.
Quinoline derivatives: These compounds feature the quinoline moiety and are known for their antimicrobial and antimalarial properties.
Pyrrolizines and pyrrolidine-2-ones: These compounds have structural similarities but exhibit different pharmacological profiles.
Properties
CAS No. |
1956354-98-5 |
|---|---|
Molecular Formula |
C17H18N2O3 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
5-oxo-1-propan-2-yl-2-quinolin-3-ylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O3/c1-10(2)19-15(20)8-13(17(21)22)16(19)12-7-11-5-3-4-6-14(11)18-9-12/h3-7,9-10,13,16H,8H2,1-2H3,(H,21,22) |
InChI Key |
QTJNTBQKKDFSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(C(CC1=O)C(=O)O)C2=CC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,4-Dimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B11832034.png)

![1-[(1R,6R)-7-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11832044.png)
![4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11832050.png)

